molecular formula C14H17N2O4- B12366670 1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(phenylmethyl) ester

1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(phenylmethyl) ester

Cat. No.: B12366670
M. Wt: 277.30 g/mol
InChI Key: IGBNRWWMKJGMLH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(phenylmethyl) ester is a chemical compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with amino and ester groups. It has various applications in scientific research and industry due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(phenylmethyl) ester typically involves the reaction of 1,4-piperidinedicarboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(phenylmethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(phenylmethyl) ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(phenylmethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(phenylmethyl) ester is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

1,4-Piperidinedicarboxylic acid, 4-amino-, 1-(phenylmethyl) ester (CAS Number: 115655-41-9) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a piperidine ring with two carboxylic acid groups and an amino group at the 4-position. Its structural formula can be represented as follows:

  • Molecular Formula : C16H24N2O2
  • Molecular Weight : 280.38 g/mol
  • SMILES : Cc1ccc(cc1)C(=O)N2CC(CC(N2)C(=O)O)C(C)C(=O)O

Research indicates that compounds similar to 1,4-Piperidinedicarboxylic acid derivatives exhibit various mechanisms of action. For instance, they may act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. Inhibition of FAAH can lead to increased levels of endogenous cannabinoids, which are implicated in pain modulation and anti-inflammatory responses .

Pharmacological Effects

  • Analgesic Activity : Studies have shown that derivatives of this compound can possess analgesic properties. For example, N-(4-piperidinyl)-N-phenylamides have been reported to demonstrate significant pain relief in animal models .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted in several studies. Increased levels of endocannabinoids due to FAAH inhibition suggest potential applications in treating inflammatory conditions .
  • Neurological Impact : The compound may influence neurological functions through its interaction with neurotransmitter systems. Research on related compounds indicates effects on synaptic regulation and potential benefits for neurodegenerative diseases .

Study 1: Analgesic Properties

In a study evaluating the analgesic effects of piperidine derivatives, researchers administered varying doses to rat models with induced pain. The results indicated a dose-dependent reduction in pain responses, suggesting that the compound effectively modulates nociceptive pathways .

Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model in rats. The findings demonstrated a significant decrease in paw swelling compared to control groups, highlighting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AnalgesicFAAH inhibition
Anti-inflammatoryModulation of inflammatory mediators
Neurological effectsInteraction with neurotransmitter systems

Properties

Molecular Formula

C14H17N2O4-

Molecular Weight

277.30 g/mol

IUPAC Name

4-amino-1-phenylmethoxycarbonylpiperidine-4-carboxylate

InChI

InChI=1S/C14H18N2O4/c15-14(12(17)18)6-8-16(9-7-14)13(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H,17,18)/p-1

InChI Key

IGBNRWWMKJGMLH-UHFFFAOYSA-M

Canonical SMILES

C1CN(CCC1(C(=O)[O-])N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.